molecular formula C11H11BrF3NO3 B1374315 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide CAS No. 1309682-55-0

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B1374315
CAS No.: 1309682-55-0
M. Wt: 342.11 g/mol
InChI Key: RTWDWFOGKBQFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a trifluoroethoxy group attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Hydroxyethylation: Addition of a hydroxyethyl group.

    Trifluoroethoxylation: Introduction of a trifluoroethoxy group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reagents and conditions, such as bromine for bromination, ethylene oxide for hydroxyethylation, and trifluoroethanol for trifluoroethoxylation.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles.

Major Products

    Oxidation: 4-bromo-N-(2-carboxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

    Reduction: N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

    Substitution: 4-azido-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide.

Scientific Research Applications

This compound could be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the trifluoroethoxy group.

    3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.

    N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the trifluoroethoxy group makes 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3/c12-8-2-1-7(10(18)16-3-4-17)5-9(8)19-6-11(13,14)15/h1-2,5,17H,3-4,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWDWFOGKBQFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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